1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate

Description

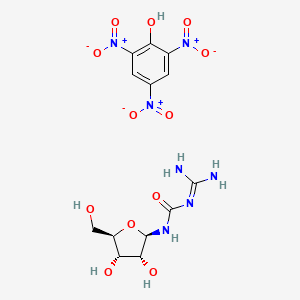

1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate (CAS: 4336-46-3) is a crystalline organic compound comprising a urea derivative conjugated with a beta-D-ribofuranosyl moiety and a picrate counterion. Its molecular formula is C₇H₁₄N₄O₅·C₆H₃N₃O₇ (combined: C₁₃H₁₇N₇O₁₂), with a molecular weight of 463.31 g/mol . The compound is characterized by a guanidinium-like structure, where the urea hydrogens participate in hydrogen bonding with picrate phenolate and nitro groups, stabilizing its crystalline lattice .

It is primarily used as a pharmaceutical impurity standard in quality control for azacitidine, a chemotherapeutic agent . The compound is stored at -20°C and has a purity of >95% (HPLC).

Properties

IUPAC Name |

1-(diaminomethylidene)-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]urea;2,4,6-trinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O5.C6H3N3O7/c8-6(9)11-7(15)10-5-4(14)3(13)2(1-12)16-5;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5,12-14H,1H2,(H5,8,9,10,11,15);1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTONSOUBEUPEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(C1C(C(C(O1)NC(=O)N=C(N)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N7O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310846 | |

| Record name | NSC232826 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4336-46-3 | |

| Record name | NSC232826 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232826 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Strategy

- The fundamental synthetic approach involves the direct reaction of unprotected d-ribose with urea or diaminomethylene-containing reagents.

- Solvent-free melt conditions are typically employed, where d-ribose and urea are heated together without solvents to promote substitution at the C1 position of the ribose ring.

- This reaction preferentially yields C1-substituted ribosyl products, which form the basis for the target compound.

Reaction Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | Elevated temperatures (exact values vary, often 80–120 °C) | To facilitate melt and reaction kinetics |

| Solvent | None (solvent-free melt) or minimal solvent | Solvent-free preferred to avoid side reactions |

| Reaction time | Several hours (variable) | Optimized for maximum conversion |

| Molar ratios | Stoichiometric or slight excess of urea | To drive reaction towards desired substitution |

Picrate Salt Formation

- After synthesis of the ribosylurea intermediate, the compound is converted into its picrate salt by reaction with picric acid (2,4,6-trinitrophenol).

- This step enhances the compound’s stability and facilitates purification due to the formation of a crystalline solid.

- The picrate salt typically exhibits a melting point around 172–174 °C and is hygroscopic, requiring storage under inert atmosphere at low temperatures (-20 °C).

Purification and Characterization

- Purification is commonly achieved by crystallization of the picrate salt from solvents such as methanol or DMSO, though solubility is limited and often requires sonication to aid dissolution.

- The compound’s hygroscopic nature necessitates careful handling and storage.

- Characterization methods include melting point determination, elemental analysis, and spectroscopic techniques (NMR, IR) to confirm structure and purity.

Summary Table of Preparation Method Features

| Aspect | Details |

|---|---|

| Starting materials | d-Ribose, urea or diaminomethylene derivatives |

| Reaction type | Nucleophilic substitution at C1 of ribose |

| Reaction medium | Solvent-free melt or minimal solvent |

| Temperature range | ~80–120 °C |

| Reaction time | Several hours |

| Salt formation | Reaction with picric acid to form picrate salt |

| Purification method | Crystallization, sonication-assisted dissolution |

| Physical properties of product | Pale yellow solid, melting point 172–174 °C, hygroscopic |

| Storage conditions | -20 °C, inert atmosphere |

Research Findings and Notes

- The solvent-free melt reaction of d-ribose and urea is efficient for producing the ribosylurea intermediate, avoiding protective group chemistry on the sugar.

- Formation of the picrate salt is critical for isolating the compound in a stable, crystalline form suitable for further research and pharmaceutical applications.

- The compound’s preparation is sensitive to moisture due to its hygroscopic nature, requiring controlled environment handling.

- The reaction conditions can be fine-tuned to favor the desired beta-D-ribofuranosyl configuration.

- The compound serves as an impurity or related compound in azacitidine synthesis, highlighting the importance of controlled preparation and purification.

Chemical Reactions Analysis

Types of Reactions

1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Urea Modifications

- Target Compound: Features a ribofuranosyl group (a sugar moiety) and a picrate counterion, enabling hydrogen bonding with nitro and phenolate groups .

- Thiouron-ium Derivatives : Replace oxygen with sulfur in the urea group (thiouron-ium) and use smaller carboxylate counterions (e.g., propionate, pyromellate). This substitution alters electronic properties and hydrogen-bonding capacity .

Solubility and Stability

Pharmacological Relevance

- The target compound serves as a quality control marker for azacitidine, ensuring the absence of impurities during drug synthesis .

- Azacitidine itself is bioactive, functioning as a DNA hypomethylating agent, whereas the picrate derivative is pharmacologically inert .

Research Findings on Hydrogen Bonding and Crystallography

- Target Compound: X-ray studies reveal that urea NH groups form hydrogen bonds with picrate nitro oxygens (2.8–3.0 Å) and phenolate oxygen (2.9 Å), creating a rigid supramolecular network .

- Thiouron-ium Derivatives : Sulfur in the urea group participates in weaker hydrogen bonds (S···H-N ≈ 3.3 Å), leading to less stable crystalline frameworks compared to the target compound .

Biological Activity

1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate, also known as Azacitidine impurity or Azacitidine related compound C, is a compound of significant interest in pharmaceutical research, particularly in the context of its biological activity. This compound is structurally related to Azacitidine, a well-known DNA methyltransferase inhibitor used in cancer therapy. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications and implications in drug development.

- Molecular Formula : C13H17N7O12

- Molecular Weight : 463.31 g/mol

- CAS Number : 4336-46-3

This compound exhibits biological activity primarily through its interaction with DNA methyltransferases. Similar to Azacitidine, it may inhibit the methylation of cytosine residues in DNA, leading to reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells .

Antifungal Activity

Research indicates that derivatives of ribofuranosyl urea compounds can exhibit antifungal properties by disrupting cell wall synthesis in fungi. A study highlighted that certain oligosaccharide analogs, potentially including compounds like this compound, can mislead cell wall organization via targeting specific enzymes involved in fungal growth .

Implications in Cancer Therapy

As a derivative of Azacitidine, the compound is being investigated for its role in cancer treatment due to its ability to inhibit DNA methylation. This action can restore normal gene expression patterns in cancerous cells. In vitro studies have shown that compounds with similar structures can induce apoptosis and inhibit proliferation in various cancer cell lines .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of any new therapeutic agent. Preliminary studies suggest that while related compounds may exhibit cytotoxic effects at high concentrations, this compound shows a favorable toxicity profile compared to other chemotherapeutic agents . Further research is necessary to establish comprehensive toxicity data.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the implications of using this compound in clinical settings:

- Case Study on Antifungal Efficacy : A study demonstrated that derivatives similar to this compound effectively inhibited Candida species by altering their cell wall integrity, suggesting potential for therapeutic use in fungal infections.

- Cancer Treatment Trials : Clinical trials involving Azacitidine have indirectly assessed the effects of its impurities, including this compound, revealing promising results in hematological malignancies such as myelodysplastic syndromes.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate, and how can purity be optimized?

- Methodological Answer : Synthesis involves coupling the beta-D-ribofuranosyl moiety with diaminomethyleneurea, followed by picric acid complexation. Critical steps include:

- Protection of hydroxyl groups : Use acetyl or trityl groups to prevent unwanted side reactions during glycosidic bond formation .

- Controlled pH conditions : Maintain neutral pH during picrate salt formation to avoid decomposition of the urea backbone .

- Purification : Silica gel chromatography (e.g., 0–2.5% methanol in dichloromethane) effectively removes unreacted precursors. Purity is confirmed via NMR and HRMS, as demonstrated in analogous ribofuranosyl derivative syntheses .

Q. How is the solid-state structure of this compound characterized, and what crystallographic tools are recommended?

- Methodological Answer : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) due to their robustness in handling hydrogen bonding networks and twinned data . Key parameters:

- Data collection : High-resolution (<1.0 Å) data to resolve urea-picrate interactions.

- Hydrogen bonding analysis : Assign donor-acceptor distances (e.g., urea NH to picrate nitro groups) using SHELXH instructions .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder in the ribofuranosyl ring) be resolved during refinement?

- Methodological Answer :

- Disorder modeling : Split occupancy refinement in SHELXL for flexible ribofuranosyl conformers. Apply restraints to bond lengths and angles to avoid overfitting .

- Validation tools : Use CheckCIF to flag geometric outliers and ADDSYM to identify missed symmetry elements .

- Cross-validation : Compare with FT-IR data (e.g., C-O-C stretching at ~1070 cm⁻¹) to confirm ring puckering modes .

Q. What computational methods predict the hydrogen-bonding network between the urea and picrate moieties?

- Methodological Answer :

- Quantum chemical calculations : DFT (B3LYP/6-311++G**) optimizes geometry and calculates interaction energies. Assign vibrational modes (e.g., NH stretching at ~3300 cm⁻¹) to validate hydrogen bonds .

- Electrostatic potential maps : Identify electron-deficient regions (picrate nitro groups) and electron-rich urea donors to map interaction sites .

Q. How does the compound’s supramolecular architecture influence its potential biological activity?

- Methodological Answer :

- Topology analysis : Use Mercury Software to classify packing motifs (e.g., 2D sheets via urea-picrate H-bonds). Compare with bioactive ribofuranosyl derivatives (e.g., nicotinamide analogs) to infer activity .

- Solubility assays : Measure partition coefficients (logP) in DMSO/water mixtures to assess membrane permeability, critical for cellular uptake studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.